molecular formula C11H6F3NO B14213582 4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile CAS No. 826990-68-5

4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile

Cat. No.: B14213582
CAS No.: 826990-68-5
M. Wt: 225.17 g/mol
InChI Key: MDMTZFCEJSGUQS-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-ynenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile typically involves the reaction of 3-(trifluoromethyl)phenol with but-2-ynenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the but-2-ynenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile is unique due to its combination of a trifluoromethyl group and a but-2-ynenitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

826990-68-5

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]but-2-ynenitrile

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15/h3-5,8H,7H2

InChI Key

MDMTZFCEJSGUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#CC#N)C(F)(F)F

Origin of Product

United States

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